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Compound of Interest |

Compound Name:

CAS No.:

Cat. No.:

\

1,2,3-Propanetricarbonitrile

62872-44-0

B1591914

{ Get Quote

Core Identity & Physicochemical Context

Before analyzing spectral data, it is critical to establish the physicochemical baseline of the

analyte. 1,2,3-Propanetricarbonitrile is a highly polar, nitrogen-rich aliphatic compound used

as a dense functional building block in organic synthesis.

Property Data Source
CAS Number 62872-44-0
IUPAC Name Propane-1,2,3-tricarbonitrile
Molecular Formula CeHsN3
Molecular Weight 119.13 g/mol
) White to pale yellow crystalline
Physical State .
solid
Melting Point 51.0-53.0°C
- ) 158 °C (at 0.01 kPa /0.1
Boiling Point
mmHg)
B Soluble in Methanol, DMSO,
Solubility _
Acetonitrile
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Spectroscopic Characterization

The following data sets represent the definitive spectral signatures for identifying 1,2,3-
Propanetricarbonitrile.

A. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the nitrile functional group. The symmetry of the molecule
may result in overlapping bands, but the characteristic triple bond stretch is unmistakable.

e Primary Diagnostic Peak:2240-2260 cm~1* (Strong, sharp).
o Assignment: C=N stretching vibration.

o Note: Due to the presence of three nitrile groups in similar environments, this may appear
as a single broadened peak or a split band depending on resolution and solid-state
packing effects.

e Secondary Peaks:
o 2900-3000 cm~1: C—H stretching (aliphatic).

o 1420-1480 cm~*: CH: scissoring / CH bending.

B. Nuclear Magnetic Resonance (NMR)

The *H and 3C NMR spectra are defined by the molecule's plane of symmetry passing through
C2, the methine proton, and the central nitrile group. This symmetry renders the two terminal
cyanomethyl (-CH2CN) groups chemically equivalent.

'H NMR Data (Predicted/Typical in CDCIs or DMSO-de)

The molecule exhibits a classic A2B4 (or similar higher-order) splitting pattern which often
simplifies to a first-order doublet and quintet due to the equivalence of the terminal methylene
protons.
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Chemical Shift

Integration
(3, ppm)

Multiplicity

Assignment

Mechanistic
Insight

3.60 - 3.80 1H

Quintet (tt)

CH-CN (C2)

Deshielded by
direct attachment
to CN and two [3-
CN groups.
Couplesto 4
equivalent

protons.

2.90-3.10 4H

Doublet (d)

CH2z-CN (C1, C3)

Equivalent
methylene
protons.
Deshielded by o-
CN group.
Couples to the
single methine

proton.

e Coupling Constant (J): Typically J = 6—8 Hz between the vicinal CH and CH: protons.

o Structural Logic: The C2 carbon is achiral (attached to two identical -CH2CN groups),

preventing diastereotopicity in the methylene protons under standard conditions.

*C NMR Data

The symmetry reduces the expected 6 carbon signals to just 3 unique signals.
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Chemical Shift (6, ppm) Type Assignment

-CN (Nitrile carbons). May

resolve into two peaks

115.0-118.0 Quaternary (C) )
(terminal vs. central) or
overlap.

25.0-30.0 CH C2 (Methine). Alpha to nitrile.
C1, C3 (Methylene). Alpha to

20.0-24.0 CH:

nitrile.

C. Mass Spectrometry (MS)

» Molecular lon (M+): m/z 119 (often weak due to stability of fragments).
o Base Peak / Key Fragments:

o m/z 79: [M - CH2CN]"*. Loss of one cyanomethyl group.

o m/z 40: [CH2CN]*. Characteristic nitrile fragment.[1]

o m/z 26: [CN]".

Experimental Workflow & Synthesis Logic

The synthesis of 1,2,3-Propanetricarbonitrile typically involves nucleophilic substitution on a
halogenated propane backbone. The following diagram illustrates the logical flow of synthesis

and characterization, ensuring product integrity.

IR Check
Precursor -
(1,2,3-Trichloropropane) _B,CEEERL“‘ (2250 cm™)
Nucleophilic Substitution Crude Product Purification 1,2,3-Propanetricarbonitrile
(SN2 Mechanism) (Mixture) (Recrystallization from MeOH) (CAS 62872-44-0) _QCStep 2 —
(Nagﬁa/gglr\]/}SO) T NMR Validation
(Symmetry Check)
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Click to download full resolution via product page

Caption: Synthesis and Quality Control workflow for 1,2,3-Propanetricarbonitrile, highlighting
critical validation checkpoints.

Experimental Protocol for Identification

To validate the identity of a sample suspected to be 1,2,3-Propanetricarbonitrile:

e Solubility Test: Dissolve 10 mg in 0.5 mL Methanol-d4 or DMSO-ds. It should dissolve clearly;
turbidity indicates inorganic salts (e.g., NaCl/NaBr from synthesis).

» Melting Point: Measure the melting point. A range of 51-53°C confirms high purity. A
depressed range (<48°C) suggests residual solvent or incomplete substitution (e.g.,
chlorodicyanopropane impurities).

* NMR Acquisition: Acquire a standard 1H NMR (16 scans). Look for the characteristic 1:4
integration ratio between the quintet (downfield) and doublet (upfield). Any other multiplets
indicate asymmetry and thus impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
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o 2.1,2,3-Propanetricarbonitrile 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher
Scientific [fishersci.ca]

» To cite this document: BenchChem. [Spectroscopic Data Guide: 1,2,3-Propanetricarbonitrile].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591914#spectroscopic-data-of-1-2-3-
propanetricarbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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